molecular formula C12H17NO2 B3048446 Ethyl 2-(methyl(phenyl)amino)propionate CAS No. 16955-08-1

Ethyl 2-(methyl(phenyl)amino)propionate

Cat. No.: B3048446
CAS No.: 16955-08-1
M. Wt: 207.27 g/mol
InChI Key: CZAVXCLGNKBHFF-UHFFFAOYSA-N
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Description

Ethyl 2-(methyl(phenyl)amino)propionate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes an ethyl group, a methyl group, and a phenyl group attached to an amino propionate backbone.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methyl(phenyl)amino)propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces a carboxylic acid and an alcohol.

    Reduction: Yields an alcohol.

    Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(methyl(phenyl)amino)propionate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(methyl(phenyl)amino)propionate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and carboxylic acid, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(methyl(phenyl)amino)propionate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, this compound is unique due to the presence of the methyl and phenyl groups attached to the amino propionate backbone. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate
  • Ethyl benzoate

Properties

IUPAC Name

ethyl 2-(N-methylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)10(2)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAVXCLGNKBHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325807
Record name Ethyl N-methyl-N-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16955-08-1
Record name NSC518808
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-methyl-N-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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